2-(Dimethoxymethyl)naphthalene
Description
Significance of Naphthalene-Based Compounds in Organic Synthesis
Naphthalene (B1677914) and its derivatives are fundamental building blocks in organic synthesis due to their unique aromatic structure and reactivity. alfa-chemistry.com The fused ring system allows for a variety of chemical transformations, including electrophilic substitution reactions like nitration and halogenation, which proceed more readily than in benzene. numberanalytics.comwikipedia.org This reactivity makes naphthalenes key precursors in the synthesis of a wide array of complex molecules.
Naphthalene derivatives are integral to the production of dyes, pigments, and polymers. numberanalytics.com Furthermore, they serve as crucial intermediates in the pharmaceutical industry for creating drugs such as naproxen (B1676952) and nabumetone, both nonsteroidal anti-inflammatory drugs (NSAIDs). numberanalytics.com The oxidation of naphthalene can yield valuable products like naphthoquinones and phthalic anhydride, which are used in synthesizing pharmaceuticals, dyes, plastics, and resins. numberanalytics.com
Role of Acetal (B89532) Functional Groups in Chemical Transformations
The dimethoxymethyl group in 2-(Dimethoxymethyl)naphthalene is an acetal. Acetals are of paramount importance in organic synthesis, primarily for their role as protecting groups for aldehydes and ketones. libretexts.orgnumberanalytics.com The acetal functional group is stable in neutral to strongly basic environments, which allows chemists to perform reactions on other parts of a molecule without affecting a carbonyl group that has been converted to an acetal. libretexts.orgyoutube.com
This protective strategy is crucial when working with multifunctional compounds. For instance, if a molecule contains both a ketone and an ester, and a reaction is intended only for the ester using a reagent that also reacts with ketones (like a Grignard reagent), the ketone can be temporarily protected by converting it into an acetal. libretexts.org After the desired reaction on the ester is complete, the acetal can be easily hydrolyzed back to the original ketone under acidic conditions. youtube.comfiveable.me This reversible nature makes acetals a versatile tool in multi-step organic syntheses. fiveable.me
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its utility as a synthetic intermediate. Its unique structure, combining the aromatic naphthalene core with the reactive yet stable acetal group, opens up several avenues for investigation.
One major area of research is its use as a precursor for more complex organic molecules. The dimethoxymethyl group can undergo various transformations, including substitution reactions where it can be replaced by other functional groups. For example, it serves as a precursor in the synthesis of brominated derivatives through reactions with stannous bromide and acetyl bromide.
The synthesis of this compound itself is a subject of study, with methods being developed to optimize yield and reaction conditions. A common synthetic route involves the reaction of 2-naphthaldehyde (B31174) with trimethyl orthoformate in the presence of an acid catalyst. chemicalbook.comrsc.org Recent research has also explored the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), to facilitate the acetalization of aldehydes like 2-naphthaldehyde under mild conditions. researchgate.net
Furthermore, the compound is utilized in the synthesis of other valuable chemical intermediates. For instance, it is a raw material for producing 2-methoxy-2-(2-naphthyl)acetonitrile. chemicalbook.com The chemical reactivity of this compound, including oxidation to form naphthoquinones and reduction to other naphthalene derivatives, continues to be an area of active investigation.
Table 2: Key Research Applications of this compound
| Research Area | Application |
| Organic Synthesis | Intermediate for complex molecules |
| Catalysis | Substrate in studies of novel catalytic methods |
| Materials Science | Potential precursor for dyes and pigments |
| Medicinal Chemistry | Building block for biologically active compounds |
| Sources: lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethoxymethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-14-13(15-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXVMIEMVFNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC=CC=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466128 | |
| Record name | 2-(dimethoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77196-31-7 | |
| Record name | 2-(dimethoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Dimethoxymethyl Naphthalene and Its Derivatives
Classical Acid-Catalyzed Acetalization Approaches
The formation of 2-(dimethoxymethyl)naphthalene through acid-catalyzed acetalization represents a conventional and well-documented synthetic pathway. This method hinges on the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form an acetal (B89532).
Synthesis from 2-Naphthaldehyde (B31174) and Trimethyl Orthoformate
A primary and widely employed method for synthesizing this compound involves the reaction of 2-naphthaldehyde with trimethyl orthoformate. mpg.dedoi.org In this reaction, the aldehyde group of 2-naphthaldehyde reacts with trimethyl orthoformate, which serves as both a reagent and a solvent in some cases, under acidic conditions to yield the desired dimethoxymethyl acetal. This transformation is a cornerstone in the preparation of this compound, providing a reliable route for its production. The reaction is typically stirred for a designated period, ranging from one hour to sixteen hours, at room temperature to ensure completion. mpg.de
Role of Acidic Catalysts (e.g., Amberlyst-15, p-TsOH) in Formation Efficiency
The efficiency of the acetalization process is significantly influenced by the choice of the acid catalyst. Both homogeneous and heterogeneous catalysts are employed to facilitate this transformation.
p-Toluenesulfonic Acid (p-TsOH): A commonly used homogeneous catalyst is p-toluenesulfonic acid monohydrate. mpg.deorganic-chemistry.org Its acidic nature promotes the protonation of the carbonyl oxygen in 2-naphthaldehyde, thereby activating the carbonyl carbon for nucleophilic attack by the methoxy (B1213986) groups from trimethyl orthoformate. Research has shown that p-TsOH is an effective catalyst for this reaction, often used in molar equivalents to drive the reaction forward. mpg.dedoi.orgacs.org
Amberlyst-15: As a heterogeneous catalyst, Amberlyst-15, a strongly acidic ion-exchange resin, offers several advantages. cu.edu.egarkat-usa.org Its solid nature simplifies the work-up procedure, as it can be easily removed from the reaction mixture by filtration. cu.edu.eg This not only improves the purity of the resulting this compound but also allows for the potential recycling and reuse of the catalyst, aligning with the principles of green chemistry. cu.edu.egasianpubs.org Amberlyst-15's high proton-exchange capacity and large surface area contribute to its effectiveness as a catalyst in this synthesis. cu.edu.eg
The selection between a homogeneous catalyst like p-TsOH and a heterogeneous one like Amberlyst-15 often depends on the desired scale of the reaction, purification requirements, and environmental considerations.
Optimization of Reaction Conditions for Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.
| Catalyst | Reactants | Solvent | Temperature | Time | Yield |
| p-TsOH | 2-Naphthaldehyde, Trimethyl orthoformate | Methanol (B129727) | Room Temp. | 16 h | Not specified |
| Amberlyst-15 | 2-Naphthaldehyde, Trimethyl orthoformate | Acetonitrile (B52724) | Ambient | ~1 h | Generally high |
For instance, in the synthesis utilizing p-TsOH, methanol is often used as the solvent, and the reaction is typically stirred at room temperature for an extended period to ensure complete conversion. mpg.de When Amberlyst-15 is the catalyst, acetonitrile has been reported as a suitable solvent, with the reaction proceeding efficiently at ambient or slightly elevated temperatures over a shorter duration. The purification of the final product is commonly achieved through flash column chromatography. mpg.de
Advanced and Sustainable Synthetic Strategies
In recent years, the development of more environmentally friendly and sustainable methods for chemical synthesis has gained significant traction. This has led to the exploration of advanced strategies for the formation of acetals, including photocatalytic approaches.
Photocatalytic Acetal Formation from Aldehydes
Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. rsc.orgnih.gov This approach utilizes light energy to drive chemical transformations, often with the aid of a photocatalyst.
Research into photo-organocatalytic systems has demonstrated a green and efficient protocol for the acetalization of aldehydes. rsc.orgrsc.orgresearchgate.net One such system employs thioxanthenone as a metal-free organic photocatalyst. rsc.orgrsc.org In this method, a mixture of the aldehyde (such as 2-naphthaldehyde), an alcohol (like methanol), and the photocatalyst is irradiated with visible light, often from inexpensive household lamps. rsc.orgrsc.org This process has been shown to produce this compound in high yields (up to 90%). rsc.org The reaction proceeds under mild conditions and avoids the need for harsh acidic reagents, reducing waste and potential side reactions. rsc.orgrsc.org The mechanism is believed to involve the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photocatalyst upon light absorption, which then reacts with the alcohol to form the acetal. rsc.org
| Photocatalyst | Reactants | Light Source | Solvent | Yield |
| Thioxanthenone | 2-Naphthaldehyde, Methanol | Household lamps | Methanol | 90% |
This photocatalytic approach represents a significant advancement in the synthesis of this compound, offering a more sustainable alternative to classical acid-catalyzed methods. rsc.orgrsc.org
Mild Reaction Conditions and Selectivity
The synthesis of acetals, including this compound, traditionally relies on acid catalysis, which can sometimes require harsh conditions. Modern synthetic chemistry has moved towards developing milder and more selective methods. A notable advancement is the use of photoorganocatalysis. In this approach, 2-naphthaldehyde can be reacted with methanol under visible light irradiation in the presence of an organic photocatalyst. This method is advantageous due to its mild reaction conditions, high selectivity, and environmentally friendly nature, with high yields of up to 90% being reported within a few hours. researchgate.net Another mild approach involves using solid acid catalysts like Amberlyst-15, a strongly acidic ion-exchange resin. The reaction of 2-naphthaldehyde with trimethoxymethane (B44869) in acetonitrile at ambient temperature using Amberlyst-15 proceeds efficiently to form this compound. These methods represent a shift towards greener chemistry alternatives for acetal formation.
Heterogeneous Catalysis in Acetalization Reactions
Heterogeneous catalysts are crucial in green chemistry as they can be easily separated from the reaction mixture and often reused. Their application in the acetalization of naphthalene (B1677914) derivatives showcases a significant improvement over traditional homogeneous catalysts.
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for acetalization due to their high surface area, tunable porosity, and well-defined active sites. rsc.org Zirconium-based MOFs, such as UiO-66 and MOF-808, are particularly noted for their exceptional thermal and chemical stability. csic.esacs.org
UiO-66 has been successfully employed as a catalyst for the acetalization of various aldehydes. csic.es The catalytic activity of UiO-66 is attributed to the Lewis acidity of the zirconium metal centers or Brønsted acid sites that can be generated from the coordination of water molecules to these centers. csic.es For instance, in the acetalization of benzaldehyde (B42025) with methanol, a reaction analogous to that of 2-naphthaldehyde, UiO-66 demonstrated high conversion (91%) at room temperature. csic.es The catalytic performance can be influenced by factors such as particle size and the concentration of defects within the MOF structure. csic.es Post-synthetic modification of UiO-66, such as by incorporating sulfonic acid groups, can further enhance its Brønsted acidity and catalytic efficiency in acetalization reactions. rsc.org
MOF-808, which has more accessible metal sites compared to other MOFs, also serves as an efficient catalyst for acetalization. rsc.orgdntb.gov.ua It has been used in the photothermal acetalization of aromatic aldehydes. dntb.gov.ua A study on the acetalization of 2-naphthaldehyde using MOF-808 under optimized conditions (45 °C with a fluorescent lamp) resulted in a 72% yield. lookchem.com Variations in the metal center of MOF-808, such as substituting Zirconium (Zr) with Hafnium (Hf) or Cerium (Ce), can significantly impact catalytic activity. rsc.orgmdpi.com For example, MOF-808-Ce was found to be highly active in the acetalization of benzaldehyde, achieving over 80% conversion in just ten minutes, which is attributed to a higher number of defects and available catalytic sites. rsc.orgnavus.io
Performance of MOF Catalysts in Acetalization of Aromatic Aldehydes
| Catalyst | Substrate | Alcohol | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| UiO-66 | Benzaldehyde | Methanol | Room Temperature | 91% Conversion | csic.es |
| MOF-808 | 2-Naphthaldehyde | Methanol | 45 °C, light | 72% Yield | lookchem.com |
| MOF-808-Ce | Benzaldehyde | Methanol | Room Temperature, 10 min | >80% Conversion | rsc.org |
| MOF-808(Hf) | Glycerol (B35011) | Acetone | 60 °C, 3 h | 91% Conversion | mdpi.com |
A key advantage of using MOFs as heterogeneous catalysts is their stability and potential for reuse. The robust nature of Zr-based MOFs like UiO-66 and MOF-808 allows them to be recovered and recycled multiple times without a significant loss of catalytic activity or structural integrity.
UiO-66 has been shown to be reusable for at least four consecutive runs in the acetalization of benzaldehyde with no decrease in conversion. csic.es Similarly, UiO-66 and its amino-functionalized derivative, UiO-66-NH2, were reused three times in esterification reactions without a significant decay in activity. csic.es The stability of the UiO-66 framework under catalytic conditions is often confirmed by techniques such as Powder X-ray Diffraction (PXRD), which shows that the crystalline structure is retained after multiple cycles. researchgate.net
MOF-808 also demonstrates excellent recyclability. In the photothermal acetalization of 2-naphthaldehyde, MOF-808 was recycled up to five times with no loss in its catalytic performance. lookchem.com In other catalytic applications, such as the ring-opening of epoxides, MOF-808 has been reused for as many as 20 consecutive cycles while maintaining high conversion rates of around 90%. nih.gov However, the long-term stability can be dependent on the specific reaction conditions and the metal center. For instance, while MOF-808(Hf) showed high stability over ten cycles in glycerol acetalization, MOF-808-Ce lost significant activity after four cycles in benzaldehyde acetalization, which was associated with a loss of crystallinity and surface area. rsc.orgmdpi.com
Recyclability of MOF Catalysts
| Catalyst | Reaction | Number of Cycles | Observed Performance | Reference |
|---|---|---|---|---|
| UiO-66 | Benzaldehyde Acetalization | 4 | No decay in conversion | csic.es |
| MOF-808 | 2-Naphthaldehyde Acetalization | 5 | No loss in catalytic activity | lookchem.com |
| MOF-808(Hf) | Glycerol Acetalization | 10 | Conversion >90%, Selectivity >98% | mdpi.com |
| MOF-808-Ce | Benzaldehyde Acetalization | 4 | Activity decreased from 100% to 1.5% | rsc.org |
Specialized Synthetic Routes for Functionalized Naphthalene Derivatives
The dimethoxymethyl group serves as a valuable protecting group or a precursor in more complex synthetic sequences, enabling the creation of highly functionalized naphthalene derivatives.
Introducing a bromine substituent onto a naphthalene ring already containing a dimethoxymethyl group, or vice versa, allows for further functionalization, typically through cross-coupling reactions. The synthesis of bromo-substituted naphthalenes can be achieved through electrophilic bromination. For example, 2-methoxynaphthalene (B124790) can be brominated using bromine in acetic acid to produce 2-methoxy-6-bromo-naphthalene. prepchem.com A similar strategy could be applied to this compound, although the specific reaction conditions would need to be optimized to control the regioselectivity of the bromination.
Alternatively, one can start with a brominated naphthalene derivative. For instance, 2-bromo-3-methylnaphthalene (B1267071) can be synthesized and then subjected to further reactions. dergipark.org.tr A more direct route to a bromo-dimethoxymethyl naphthalene could involve the acetalization of a bromo-naphthaldehyde. The selective synthesis of precursors like 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives highlights the ability to control bromination on the naphthalene core, which can then be converted to the desired aldehyde and subsequently the acetal. researchgate.net
Tandem, or cascade, reactions offer an efficient approach to building molecular complexity in a single pot by combining multiple transformations. Acetal intermediates, including those derived from naphthalene, can play a key role in these sequences.
One example involves the reaction of ortho-alkynylacetophenone derivatives, which undergo a domino reaction sequence that includes the in situ incorporation of an acetal followed by an intramolecular cyclization to yield substituted naphthyl ketones. acs.org Another sophisticated cascade process occurs when 2-(3-hydroxyprop-1-ynyl)benzonitriles react with a Reformatsky reagent. This sequence, which proceeds through an intermediate that can be conceptually related to a protected aldehyde, leads to the formation of 9-aminonaphtho[2,3-c]furan-1(3H)-ones, which are precursors to arylnaphthalene lactone lignans. rsc.org
Furthermore, tandem reactions can be designed where an acetal is formed and then participates in a subsequent transformation. For instance, acid- and base-catalyzed tandem reactions are known where an acetalization step could be coupled with aldol (B89426) condensation or other C-C bond-forming reactions. acs.orgnih.gov The reaction of 3-formyl-4H-benzo[h]chromen-4-one with hydrazine (B178648) hydrate (B1144303) proceeds through an unexpected tandem pathway to yield a novel chromenopyrazole that contains an acetal functionality, offering a platform for further functionalization. nih.gov These strategies demonstrate the utility of acetal intermediates in the efficient construction of complex, functionalized naphthalene-based structures. rsc.orgnih.gov
Reaction Chemistry and Mechanistic Investigations of 2 Dimethoxymethyl Naphthalene
Chemical Transformations of the Dimethoxymethyl Group
The dimethoxymethyl group, an acetal (B89532), serves as a protected form of an aldehyde. Its chemical transformations are often predicated on its initial hydrolysis to 2-naphthaldehyde (B31174), which then undergoes further reaction.
Oxidation Reactions Leading to Naphthoquinones
The conversion of 2-(dimethoxymethyl)naphthalene to naphthoquinones is a multi-step process. The initial step involves the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to yield 2-naphthaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, 2-naphthoic acid. Subsequent, more vigorous oxidation can lead to ring cleavage and the formation of phthalic acid.
A more direct pathway to naphthoquinones involves the oxidation of naphthalene (B1677914) derivatives. For instance, the oxidation of naphthalene itself with reagents like chromium trioxide in aqueous acetic acid can produce 1,4-naphthoquinone. orgsyn.org The mechanism for the oxidation of an aldehyde to a carboxylic acid by chromic acid involves the formation of a chromate (B82759) ester from the aldehyde hydrate (B1144303), followed by an elimination step. masterorganicchemistry.com While direct oxidation of this compound to a naphthoquinone is not prominently documented, the oxidation of related naphthalene derivatives, such as 2-naphthol (B1666908), with hydrogen peroxide has been shown to selectively yield 2-hydroxy-1,4-naphthoquinone. researchgate.net This suggests that once the dimethoxymethyl group is converted to a hydroxyl or related group, the naphthalene ring is susceptible to oxidation to form a quinone structure.
The following table summarizes typical conditions for the oxidation of naphthalene precursors to quinones.
| Precursor | Oxidizing Agent | Product | Reference |
| Naphthalene | Chromium Trioxide / Acetic Acid | 1,4-Naphthoquinone | orgsyn.org |
| 2-Naphthol | Hydrogen Peroxide / Catalyst | 2-Hydroxy-1,4-naphthoquinone | researchgate.net |
| Primary Alcohols | Chromic Acid (H₂CrO₄) | Carboxylic Acids | masterorganicchemistry.comlumenlearning.comlibretexts.org |
Reduction Reactions to Substituted Naphthalenes
The reduction of this compound can target the naphthalene ring system, leading to partially or fully saturated structures. Catalytic hydrogenation is a common method for this transformation. The specific products depend on the catalyst, temperature, and pressure used. For instance, the hydrogenation of naphthalene can yield tetralin (1,2,3,4-tetrahydronaphthalene) as an intermediate, which can be further reduced to decalin (decahydronaphthalene). nih.gov
Various catalysts, including palladium, nickel, and molybdenum-based systems, have been studied for naphthalene hydrogenation. nih.govijcce.ac.irresearchgate.net The choice of catalyst can influence the selectivity for partial or complete hydrogenation. The acetal group is generally stable under these neutral to mildly acidic or basic hydrogenation conditions.
Under anaerobic conditions, microbial degradation pathways have shown that 2-methylnaphthalene (B46627) is converted to 2-naphthoic acid, which then undergoes a series of reduction steps on the naphthalene ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid and subsequently other reduced derivatives. ethz.chnih.gov This biological pathway highlights the stepwise reduction of the naphthalene core.
| Catalyst System | Substrate | Key Product(s) | Notes | Reference |
| Pd/Al₂O₃ | Naphthalene | Tetralin, Decalin | High activity for full hydrogenation. | nih.gov |
| NiMo/Al₂O₃ | Naphthalene | Tetralin, Decalin | Strong adsorption of naphthalene can inhibit tetralin conversion. | nih.gov |
| Raney Nickel | Naphthalene | Tetralin | Used in catalytic transfer hydrogenation with a hydrogen donor. | ijcce.ac.ir |
Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring
The dimethoxymethyl group is expected to influence the regioselectivity of electrophilic aromatic substitution on the naphthalene ring. The acetal group, being electronically similar to an alkoxy (ether) group, is considered an electron-donating group (EDG) through resonance. organicchemistrytutor.comyoutube.com EDGs activate the aromatic ring towards electrophilic attack and are typically ortho, para-directors. organicchemistrytutor.comyoutube.com
In the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). ucalgary.calibretexts.org For a substituent at the 2-position (a β-position), the most activated positions for electrophilic attack are the 1-position (ortho) and the 3-position (ortho). However, attack at the 1-position is strongly favored due to the formation of a more stable carbocation intermediate that preserves the aromaticity of the adjacent ring. ucalgary.ca Therefore, in reactions like Friedel-Crafts acylation or alkylation, the major product for this compound is predicted to be the 1-substituted isomer. rsc.orgwikipedia.orgstackexchange.comlibretexts.org
The choice of solvent and reaction conditions can sometimes alter this selectivity. For example, in the Friedel-Crafts acylation of naphthalene, using carbon disulfide as a solvent favors 1-substitution, while using nitrobenzene (B124822) can lead to more of the 2-substituted product. libretexts.org
| Reaction Type | Electrophile | Expected Major Product Position | Rationale | Reference |
| Friedel-Crafts Acylation | R-C=O⁺ | 1-position | EDG at C2 directs ortho; C1 attack gives a more stable intermediate. | libretexts.orgrsc.orgstackexchange.com |
| Nitration | NO₂⁺ | 1-position | EDG at C2 directs ortho; C1 attack gives a more stable intermediate. | ucalgary.ca |
| Halogenation | Br⁺, Cl⁺ | 1-position | EDG at C2 directs ortho; C1 attack gives a more stable intermediate. | stackexchange.com |
Stepwise Reduction of Acetal Moieties to Hydrocarbons
The conversion of the dimethoxymethyl group to a methyl group represents a stepwise reduction. This process first involves the hydrolysis of the acetal to the corresponding aldehyde, 2-naphthaldehyde. The resulting aldehyde can then be reduced to the hydrocarbon, 2-methylnaphthalene, using standard deoxygenation methods.
Two primary methods for this aldehyde-to-alkane conversion are the Wolff-Kishner reduction and the Clemmensen reduction.
Wolff-Kishner Reduction : This method involves the formation of a hydrazone from the aldehyde, which is then heated with a strong base (like KOH) in a high-boiling solvent (such as diethylene glycol). wikipedia.orgalfa-chemistry.compharmaguideline.comjk-sci.comorganic-chemistry.org The driving force is the irreversible formation of nitrogen gas. This reaction is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid. alfa-chemistry.com
Clemmensen Reduction : This reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the carbonyl group. annamalaiuniversity.ac.inwikipedia.org It is particularly effective for aryl-alkyl ketones and aldehydes but is unsuitable for substrates sensitive to strong acid. wikipedia.org
This two-step sequence (hydrolysis followed by Wolff-Kishner or Clemmensen reduction) is a classic strategy for converting a functional group used for synthesis (e.g., an acyl group from a Friedel-Crafts reaction) into a simple alkyl chain. annamalaiuniversity.ac.inwikipedia.orgmasterorganicchemistry.com
| Reduction Method | Reagents | Conditions | Substrate Compatibility | Reference |
| Wolff-Kishner | 1. H₂NNH₂ 2. KOH, heat | Basic | Good for acid-sensitive substrates. | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| Clemmensen | Zn(Hg), conc. HCl | Acidic | Good for base-sensitive substrates. | annamalaiuniversity.ac.inwikipedia.org |
Rearrangements and Annulation Reactions
In Situ Acetal Incorporation and Intramolecular Heteroalkyne Metathesis/Annulation
A notable reaction involving acetal chemistry is the domino reaction for synthesizing substituted naphthyl ketones from ortho-alkynylacetophenone derivatives. acs.org This process involves the in situ formation of an acetal, which then participates in a cascade of reactions to build the naphthalene core.
The reaction is initiated by treating an o-alkynylacetophenone with trimethyl orthoformate and a catalytic amount of triflic acid. The ketone is converted in situ to a dimethyl acetal. This acetal then incorporates another acetal moiety at the α-carbon. This intermediate undergoes an intramolecular heteroalkyne metathesis or annulation with the alkyne group. acs.org The additional carbon atom required to complete the naphthalene skeleton is sourced from the trimethyl orthoformate reagent.
Two mechanistic pathways have been proposed for the final annulation step:
Path I (Metathesis) : An intramolecular [2+2] cycloaddition between the alkyne and an oxonium ion, proceeding through an oxetene intermediate, followed by cycloreversion to form the naphthalene ring. acs.org
Path II (Annulation) : An electrophilic attack of an oxocarbenium ion on the alkyne, forming a vinylic carbocation. This cation is then trapped by methanol (B129727) (generated during the reaction) to form an intermediate that cyclizes to the final product. acs.org
This methodology provides an efficient route to construct the naphthalene core from readily available starting materials. acs.org
Mechanistic Pathways of Acetal Formation and Reactivity
Understanding the fundamental mechanisms of acetal formation is crucial for controlling and optimizing reactions involving compounds like this compound.
The formation of acetals from aldehydes or ketones with alcohols is a reversible reaction that requires an acid catalyst. youtube.comlibretexts.org Alcohols are weak nucleophiles, and the acid catalyst is essential to activate the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. libretexts.org
The mechanism proceeds through several distinct, reversible steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (H-A). This step enhances the electrophilic character of the carbonyl carbon. libretexts.org
Nucleophilic Attack by Alcohol : A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org
Deprotonation to Form a Hemiacetal : A base (such as water or another alcohol molecule) removes a proton from the attacking alcohol's oxygen, resulting in the formation of a neutral intermediate known as a hemiacetal. youtube.comlibretexts.org
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺). libretexts.org
Elimination of Water : The lone pair of electrons on the remaining oxygen atom helps to expel a molecule of water, leading to the formation of a resonance-stabilized oxonium ion. libretexts.org
Second Nucleophilic Attack : A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.orglibretexts.org
Final Deprotonation : A base removes the final proton, regenerating the acid catalyst and yielding the stable acetal product. youtube.com
To drive the equilibrium towards the formation of the acetal, water is often removed from the reaction mixture using methods like a Dean-Stark trap or molecular sieves. libretexts.orglibretexts.org
Anodic oxidation provides an alternative method for initiating cyclization reactions that can lead to the formation of cyclic acetal-like structures, with significant stereochemical implications. Studies on the anodic oxidation of naphthalene derivatives have been employed to investigate the stereochemistry of these transformations. rsc.org A novel stereochemical approach was used to distinguish between intramolecular and intermolecular radical addition pathways during the anodic oxidation of a naphthalene derivative bearing a chiral alcohol side chain. rsc.org
The stereodifferentiating addition of methanol at the C-4 position during the oxidation of (1′S,3′R)-1-(3′-hydroxy-1′-methylbutoxy)-4-methylnaphthalene revealed that the intermolecular radical addition pathway plays a significant role. rsc.org Further research into anodic coupling reactions has shown that the intramolecular coupling of enol ethers with oxygen nucleophiles can be highly stereoselective, allowing for the controlled assembly of tetrahydrofuran (B95107) rings, which are structurally related to cyclic acetals. wustl.edu The stereochemical outcome in these reactions is often governed by stereoelectronic effects. nih.gov
Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms, including those involving acetal formation and reactivity. By replacing hydrogen with its heavier isotope, deuterium, chemists can trace the pathways of atoms and identify which bonds are broken and formed during a reaction. lu.se
These experiments can provide critical insights:
Identifying Reversible Steps : In a study on the reductive functionalization of pyridinium (B92312) salts, labeling with d₂-paraformaldehyde led to deuterium incorporation in both the product and the starting material. This indicated that the initial reduction step was reversible. researchgate.net
Probing Stereochemistry : Deuterium-labeled substrates have been used to probe the stereochemistry of acetalization. NMR studies of reactions with deuterated substrates revealed that low-temperature acetalizations can proceed via a syn-addition mechanism. chemrxiv.org
Distinguishing Between Mechanisms : In studies of rhodium carbenoid C-H insertion reactions that produce unusual acetal products, experiments with deuterium-labeled substrates showed that these anomalous products arise from a distinct mechanism compared to conventional insertion products. nih.gov
Isotopic Exchange : The rapid isotopic exchange between dimethylformamide dimethyl acetal and deuterated alcohols like methanol-d (B46061) highlights the lability of the C-H bond on the acetal carbon. This exchange has implications for the synthesis of specifically deuterium-labeled compounds. nih.gov
Metal-Organic Frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for acetalization reactions due to their porous nature, high surface area, and tunable acidic sites. rsc.org MOFs such as UiO-66 and MOF-808, which contain Zr(IV), Hf(IV), or Ce(IV) metal centers, have been successfully used to catalyze the acetalization of aldehydes. rsc.orgresearchgate.net
Kinetic studies on the acetalization of benzaldehyde (B42025) over UiO-66 and its fluorinated analog, UiO-66F, were performed to elucidate the reaction mechanism. The experimental data were best fitted by the Eley-Rideal model . udt.clscispace.com This model proposes that the reaction occurs between an adsorbed reactant molecule and a second reactant molecule that is in the gas or liquid phase, without being adsorbed itself. taylorandfrancis.com
The proposed mechanism involves:
Adsorption of the aldehyde (e.g., benzaldehyde) onto the Lewis acidic metal center of the MOF.
The adsorbed aldehyde is activated, making it more susceptible to nucleophilic attack.
A molecule of alcohol (e.g., methanol) from the bulk solution attacks the activated aldehyde.
Subsequent steps analogous to the homogeneous acid-catalyzed mechanism lead to the formation of the acetal, which then desorbs from the catalyst surface.
The catalytic activity of these MOFs is strongly correlated with their acidity and the number of available defect sites, which act as catalytic centers. rsc.orgudt.cl For instance, UiO-66F exhibits higher activity than UiO-66 due to its greater acidity. udt.cl Similarly, MOF-808-Ce showed superior performance, achieving high conversions in short reaction times, which was attributed to a higher number of defects and available catalytic sites. rsc.org
| MOF Catalyst | Metal Center | Kinetic Model Fit | Key Finding |
|---|---|---|---|
| UiO-66 | Zr | Eley-Rideal | Effective heterogeneous catalyst. |
| UiO-66F | Zr | Eley-Rideal | Higher activity due to increased acidity. |
| MOF-808-Zr | Zr | - | Active catalyst for acetalization. |
| MOF-808-Hf | Hf | - | Active catalyst for acetalization. |
| MOF-808-Ce | Ce | - | Highest activity due to more defect sites. |
Applications of 2 Dimethoxymethyl Naphthalene in Advanced Organic Synthesis
2-(Dimethoxymethyl)naphthalene as a Versatile Synthetic Intermediate
This compound is a significant compound in organic synthesis, valued for its role as a versatile synthetic intermediate. Its utility stems from a unique molecular structure that combines a stable aromatic naphthalene (B1677914) core with a reactive, yet stable, dimethoxymethyl group. This functional group is an acetal (B89532), which is of paramount importance in organic synthesis.
The primary function of the acetal group in this context is as a protecting group for the corresponding aldehyde, 2-naphthaldehyde (B31174). Acetal functional groups exhibit stability in neutral to strongly basic environments. This characteristic allows chemists to perform a variety of chemical transformations on other parts of the naphthalene ring system without affecting the protected aldehyde. The ability to selectively mask the reactivity of the aldehyde function is crucial when working with multifunctional compounds, enabling complex synthetic strategies that would otherwise be unachievable. The presence of both the robust naphthalene backbone and the adaptable acetal moiety makes this compound a valuable and flexible tool for synthetic chemists.
Utilization as a Building Block for Complex Organic Molecules
The structural features of this compound make it an effective building block for the construction of more complex organic molecules. Naphthalene and its derivatives are fundamental components in organic synthesis because their fused aromatic ring system allows for a wide range of chemical transformations. This inherent reactivity makes naphthalenes key precursors in the synthesis of a diverse array of complex structures, including dyes, pigments, and polymers.
This compound serves as a foundational element that can be elaborated upon to create intricate molecular architectures. The dimethoxymethyl group can be deprotected under acidic conditions to reveal the highly reactive aldehyde functional group. This aldehyde can then participate in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, thereby extending the carbon skeleton and introducing new functionalities. This strategic unmasking of the aldehyde is a key step in incorporating the naphthalenic core into larger, more complex target molecules.
Precursor Role in the Synthesis of Diverse Naphthalene Derivatives
This compound is frequently employed as a direct precursor for a variety of other naphthalene derivatives through the transformation of its dimethoxymethyl group. Research has demonstrated its utility in synthesizing brominated naphthalenes, which are themselves valuable intermediates for further functionalization, often through cross-coupling reactions. For instance, it can serve as a precursor in reactions with stannous bromide and acetyl bromide to yield brominated derivatives.
Furthermore, the compound is a documented raw material for the production of other useful chemical intermediates. One such example is its use in synthesizing 2-methoxy-2-(2-naphthyl)acetonitrile. The chemical reactivity of this compound also extends to oxidation reactions to form naphthoquinones and reduction reactions to generate other naphthalene derivatives, highlighting its role as a versatile starting point for a range of functionalized naphthalenes.
Table 1: Examples of Naphthalene Derivatives Synthesized from this compound
| Derivative Product | Reaction Type | Reference |
|---|---|---|
| Brominated Naphthalenes | Substitution/Halogenation | |
| 2-methoxy-2-(2-naphthyl)acetonitrile | Substitution | |
| Naphthoquinones | Oxidation |
Integration into Multi-Step Synthetic Sequences and Total Synthesis Strategies
In the realm of multi-step synthesis and the total synthesis of complex natural products, protecting groups are indispensable tools. The dimethoxymethyl group of this compound serves as a valuable protecting group for an aldehyde, enabling its integration into sophisticated and lengthy synthetic sequences.
The stability of the acetal in non-acidic conditions allows for a wide range of synthetic operations to be performed on other parts of the molecule without premature reaction of the aldehyde. For example, if a synthetic route requires the use of organometallic reagents (like Grignard or organolithium reagents) or strong bases, a free aldehyde would be incompatible. By protecting it as a dimethoxy acetal, these powerful reagents can be used to modify other sites on the naphthalene ring or on side chains attached to it. Once these steps are complete, the aldehyde can be readily deprotected by treatment with a mild acid, making it available for subsequent reactions. This protect-react-deprotect strategy is a cornerstone of modern organic synthesis, and this compound is an embodiment of this principle, facilitating the creation of highly functionalized and complex naphthalene-containing target molecules.
Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, the precise arrangement of atoms and their connectivity within 2-(Dimethoxymethyl)naphthalene can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the protons of the dimethoxymethyl group.
The naphthalene ring contains seven protons, which exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are typically observed in the downfield region of the spectrum, generally between 7.4 and 8.0 ppm, which is characteristic of aromatic protons. The exact chemical shifts and coupling constants are influenced by the position of the substituent on the ring. For comparison, the aromatic protons of the related compound 2-methoxynaphthalene (B124790) appear in a similar range, from approximately 7.13 ppm to 7.76 ppm. chemicalbook.com
The dimethoxymethyl group gives rise to two distinct signals:
A singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups. This signal is expected to appear in the upfield region, typically around 3.3-3.4 ppm.
A singlet for the single proton of the acetal (B89532) methine group (-CH(OCH₃)₂). This proton is deshielded by the two adjacent oxygen atoms and is expected to resonate further downfield, typically around 5.5-5.6 ppm.
The integration of these signals corresponds to the number of protons, confirming the presence of seven aromatic protons, one acetal proton, and six methoxy protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Multiplet | 4H | Naphthalene-H |
| ~ 7.4 - 7.5 | Multiplet | 3H | Naphthalene-H |
| ~ 5.5 | Singlet | 1H | -CH (OCH₃)₂ |
| ~ 3.3 | Singlet | 6H | -CH(OCH₃ )₂ |
Note: The chemical shifts for the naphthalene protons are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the naphthalene ring and the dimethoxymethyl substituent.
The naphthalene moiety contains ten carbon atoms. Due to the substitution at the C2 position, all ten carbons are chemically non-equivalent, leading to ten distinct signals in the aromatic region of the spectrum, typically between 125 and 135 ppm. The two carbons at the ring fusion (C4a and C8a) are quaternary and usually show weaker signals. The carbon atom directly attached to the dimethoxymethyl group (C2) is also expected to be in this region.
The dimethoxymethyl group contributes two signals to the spectrum:
The carbon atom of the two equivalent methoxy groups (-OCH₃) will appear in the upfield region, typically around 52-54 ppm.
The acetal carbon atom (-C H(OCH₃)₂) is expected to resonate further downfield due to the direct attachment of two oxygen atoms, typically in the range of 102-104 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 135 | Naphthalene C (quaternary) |
| ~ 133 | Naphthalene C (quaternary) |
| ~ 129 | Naphthalene CH |
| ~ 128 | Naphthalene CH |
| ~ 127 | Naphthalene CH |
| ~ 126 | Naphthalene CH |
| ~ 125 | Naphthalene CH |
| ~ 103 | -C H(OCH₃)₂ |
| ~ 53 | -O CH₃ |
Note: The assignments of the individual naphthalene carbons are based on general chemical shift regions and may require 2D NMR for definitive confirmation.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between different parts of a molecule. An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.
A correlation between the acetal proton (-CH (OCH₃)₂) and the carbon of the methoxy groups (-OC H₃).
Correlations between the acetal proton (-CH (OCH₃)₂) and the carbons of the naphthalene ring, specifically C2, C1, and C3. This definitively establishes the point of attachment of the dimethoxymethyl group to the naphthalene core.
Correlations between the methoxy protons (-OCH₃) and the acetal carbon (-C H(OCH₃)₂).
Multiple correlations between the various aromatic protons and aromatic carbons, which would help in the specific assignment of all the signals in the naphthalene ring system.
These correlations provide unambiguous evidence for the covalent links between the substituent and the aromatic core, thereby confirming the complete molecular structure.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in the molecule and its electronic properties.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.
Key expected absorption bands include:
Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the methoxy groups will show stretching vibrations in the region of 2850-2960 cm⁻¹. A characteristic band for the C-H stretch of a methoxy group is also expected around 2830 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring give rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.
C-O stretching: The carbon-oxygen single bonds of the acetal group will exhibit strong C-O stretching absorptions, typically in the range of 1050-1150 cm⁻¹.
Out-of-plane C-H bending: The bending vibrations of the aromatic C-H bonds appear in the fingerprint region (below 900 cm⁻¹) and are characteristic of the substitution pattern on the naphthalene ring. For a 2-substituted naphthalene, characteristic bands can be expected. For comparison, 2-naphthol (B1666908) shows characteristic out-of-plane C-H bends at 844, 814, and 742 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (Methoxy) |
| ~ 2830 | C-H stretch | Methoxy |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1050 - 1150 | C-O stretch | Acetal |
| < 900 | C-H bend (out-of-plane) | Aromatic |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the naphthalene chromophore. The naphthalene ring system gives rise to characteristic absorption bands corresponding to π → π* electronic transitions.
Based on data for similar compounds like 2-methoxynaphthalene, the UV spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show two main absorption bands:
A strong absorption band at a lower wavelength, typically in the range of 220-240 nm. ijpsjournal.com
A second, broader band with fine structure at a higher wavelength, typically in the range of 280-320 nm. ijpsjournal.com
These absorptions are characteristic of the extended π-conjugated system of the naphthalene ring. The position and intensity of these bands can be influenced by the solvent and the nature of the substituent on the ring.
Table 4: Predicted UV-Vis Data for this compound
| λmax (nm) | Electronic Transition | Chromophore |
| ~ 220 - 240 | π → π | Naphthalene Ring |
| ~ 280 - 320 | π → π | Naphthalene Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₁₃H₁₄O₂. nih.gov High-resolution mass spectrometry (HRMS) can validate this molecular formula by providing a highly accurate mass measurement.
The nominal molecular weight of this compound is 202.25 g/mol , with a more precise exact mass of 202.099379685 Da. nih.gov In electron ionization (EI) mass spectrometry, the compound will first form a molecular ion (M⁺•) corresponding to this mass. Due to the stable aromatic naphthalene core, this molecular ion peak is expected to be relatively strong and readily observable. libretexts.org
The fragmentation of the molecular ion provides significant structural information. The structure of this compound contains a stable naphthalene ring and a more fragile dimethoxymethyl (acetal) group. Fragmentation patterns are therefore predictable based on the established behavior of aromatic compounds and acetals. The primary fragmentation pathways involve the cleavage of bonds associated with the acetal moiety.
A key fragmentation is the alpha-cleavage, involving the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This cleavage results in a highly stable oxonium ion, which is resonance-stabilized by the naphthalene ring. Another significant fragmentation pathway is the loss of a methoxy group followed by the elimination of formaldehyde (B43269) (CH₂O, 30 Da). Cleavage of the bond between the naphthalene ring and the acetal carbon can also occur, leading to a naphthylmethyl cation or a naphthaldehyde radical cation after rearrangement. The study of fragmentation patterns in naphthalene itself reveals that dissociation channels often proceed through the loss of hydrogen or acetylene. researchgate.netnih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral(s) |
|---|---|---|
| 202 | [C₁₃H₁₄O₂]⁺• (Molecular Ion) | - |
| 171 | [C₁₂H₁₁O]⁺ | •OCH₃ |
| 155 | [C₁₁H₇O]⁺ | •CH(OCH₃)₂ |
| 141 | [C₁₁H₉]⁺ | •OCH₃, CH₂O |
This table is based on theoretical fragmentation patterns and may not represent all experimentally observed ions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the molecular structure, conformation, and intermolecular interactions of this compound, provided that a suitable single crystal can be grown.
While specific crystallographic data for this compound is not widely available in public databases, the application of this technique to other naphthalene derivatives demonstrates its power. For instance, X-ray diffraction has been used to determine the full crystal structures of compounds like 1-naphthoic acid, 2-naphthoic acid, the photodimer of 2-methoxynaphthalene, and various substituted naphthalenes. iucr.orgrsc.orgresearchgate.net These studies provide detailed information on bond lengths, bond angles, and the planarity of the naphthalene ring system, as well as how substituents affect the crystal packing. iucr.orgtandfonline.commdpi.com
For this compound, an X-ray crystal structure analysis would confirm the connectivity of the dimethoxymethyl group at the C2 position of the naphthalene core. It would also reveal the rotational conformation (torsion angles) of the methoxy groups relative to the naphthalene ring, which is important for understanding its steric and electronic properties in the solid state. The analysis of the unit cell and packing arrangement would further elucidate the nature of intermolecular forces, such as van der Waals interactions, that govern the crystal lattice. researchgate.net
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the isolation and purity assessment of this compound in a research setting. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Silica (B1680970) Gel Chromatography for Product Isolation
Silica gel column chromatography is a standard and widely used preparative technique for the purification of synthetic products like this compound from reaction mixtures. Silica gel (SiO₂) is a polar stationary phase that separates compounds based on their polarity; less polar compounds elute from the column faster, while more polar compounds are retained longer. nih.gov
Given its naphthalene core and two ether functionalities, this compound is a compound of moderate polarity. It can be effectively isolated from less polar starting materials or byproducts (like unreacted naphthalene) and more polar impurities using a solvent system (mobile phase) of appropriate polarity. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically employed. Researchers adjust the ratio of these solvents to optimize the separation. For instance, in syntheses involving naphthalene derivatives, solvent systems such as ethyl acetate/hexane are commonly reported for purification via silica gel chromatography. nih.gov
Table 2: Example of Silica Gel Chromatography Conditions for Naphthalene Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Application |
|---|---|---|
| Silica Gel | Ethyl Acetate / Hexane | Purification of synthetic intermediates |
Techniques for Purity Assessment in Research
Assessing the purity of a synthesized or isolated sample of this compound is a critical step in chemical research.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A small spot of the sample is applied to a silica gel-coated plate, which is then developed in a suitable solvent system. The position of the spot after development (Retention Factor, Rf) indicates its polarity. A pure compound should ideally appear as a single spot. Visualization is typically achieved under UV light (254 nm), where the naphthalene ring will absorb and cause fluorescence quenching.
High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for purity assessment. nih.gov Using a high-pressure pump, the sample is passed through a column packed with a stationary phase (commonly a C18-modified silica for reversed-phase HPLC). A detector, such as a UV-Vis or fluorescence detector, measures the analyte as it elutes. nih.gov The resulting chromatogram shows peaks corresponding to each component in the sample. The purity of this compound can be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks. This method is highly sensitive and can separate closely related impurities. nih.gov
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₃H₁₄O₂ |
| 1-Naphthoic acid | C₁₁H₈O₂ |
| 2-Naphthoic acid | C₁₁H₈O₂ |
| 2-Methoxynaphthalene | C₁₁H₁₀O |
| Naphthalene | C₁₀H₈ |
| Formaldehyde | CH₂O |
| Hexane | C₆H₁₄ |
| Petroleum ether | Mixture |
| Ethyl acetate | C₄H₈O₂ |
| Dichloromethane | CH₂Cl₂ |
Theoretical and Computational Investigations on 2 Dimethoxymethyl Naphthalene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. For 2-(dimethoxymethyl)naphthalene, DFT studies provide valuable insights into its behavior at the molecular level.
DFT calculations are instrumental in elucidating the electronic characteristics of this compound. By analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), crucial information about the molecule's reactivity can be obtained. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Theoretical studies on related naphthalene (B1677914) derivatives have demonstrated that the introduction of substituent groups can significantly influence the electronic properties. For instance, the position and nature of substituents on the naphthalene ring affect the energy levels of the HOMO and LUMO, thereby altering the molecule's reactivity. utq.edu.iqbohrium.com DFT calculations allow for the prediction of how the dimethoxymethyl group influences the electron distribution across the naphthalene scaffold.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, chemical potential, global hardness, and softness. utq.edu.iq These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. For example, the chemical potential indicates the tendency of electrons to escape from the system, while hardness and softness describe the resistance to change in electron distribution. utq.edu.iq Such computational predictions are valuable for understanding and anticipating the chemical behavior of this compound in various reactions. researchgate.net
Table 1: Calculated Electronic Properties of Naphthalene Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.40 | 4.75 |
| 2-Aminonaphthalene | -5.58 | -1.23 | 4.35 |
| 2-Nitronaphthalene | -6.89 | -2.54 | 4.35 |
Note: This table is illustrative and based on general trends observed in naphthalene derivatives. Actual values for this compound would require specific DFT calculations.
The flexibility of the dimethoxymethyl group allows for the existence of multiple conformations of this compound. DFT calculations are essential for identifying the most stable conformers and determining the energetic barriers between them. This is achieved by performing a potential energy surface scan, where the geometry of the molecule is optimized at various dihedral angles of the substituent group.
Understanding the conformational landscape and the relative energies of different conformers is crucial, as these factors can influence the molecule's physical properties and its interactions with other molecules. researchgate.net For example, the preferred conformation can affect how the molecule packs in a crystal lattice or how it binds to a biological target.
DFT calculations have become an indispensable tool for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. ruc.dknih.gov For this compound, DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. rug.nlaps.org These calculated shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectrum. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. uit.no
Similarly, DFT can be employed to compute the vibrational frequencies and intensities of this compound, which correspond to the peaks observed in its IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, providing a deeper understanding of the molecule's vibrational properties. nih.gov Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Naphthalene (Illustrative)
| Carbon Atom | Experimental (ppm) | Calculated (ppm) |
|---|---|---|
| C1, C4, C5, C8 | 128.6 | 128.1 |
| C2, C3, C6, C7 | 125.9 | 125.5 |
| C4a, C8a | 133.6 | 133.2 |
Note: This table illustrates the typical agreement between experimental and DFT-calculated NMR data for a related compound. samipubco.com Specific calculations would be needed for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a computational lens to explore the behavior of this compound in various chemical and biological environments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. academie-sciences.fr In the context of this compound, molecular docking can be employed to study its potential interactions with various host molecules or biological receptors. nih.gov These studies can provide insights into the binding affinity and the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding process. ijsrp.org
While specific docking studies for this compound are not widely reported, the principles of molecular docking can be applied to understand its general chemical interaction patterns. The naphthalene core provides a hydrophobic surface capable of engaging in π-π stacking interactions, while the oxygen atoms of the dimethoxymethyl group can act as hydrogen bond acceptors. By docking this compound into the active sites of various enzymes or receptors, it is possible to hypothesize about its potential biological activities or its behavior in different chemical environments. academie-sciences.fr
For large and complex systems, such as this compound interacting with a protein or solvated in a liquid, purely quantum mechanical (QM) calculations can be computationally prohibitive. In such cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods provide a viable alternative. epa.gov
These approaches partition the system into different layers. The most critical part of the system, such as the binding site of a protein and the ligand this compound, is treated with a high-level QM method to accurately describe the electronic interactions. The surrounding environment, such as the rest of the protein and the solvent molecules, is treated with a less computationally expensive MM force field.
The ONIOM method, a multilayered approach, allows for an even more flexible and accurate description of complex systems by employing different levels of theory for different parts of the system. epa.gov These hybrid methods are particularly useful for studying enzymatic reactions, where bond breaking and formation occur, or for accurately calculating properties like NMR chemical shifts in a solvent environment. researchgate.net While specific applications of QM/MM or ONIOM to this compound are not extensively documented, these techniques represent the state-of-the-art for modeling the behavior of such molecules in realistic and complex environments.
Reaction Pathway and Transition State Prediction
Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction mechanisms and the transient species that govern them. For this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting plausible reaction pathways and characterizing the associated transition states. A key reaction of interest for this molecule is the hydrolysis of the acetal (B89532) group, which converts it back to the corresponding aldehyde, 2-naphthaldehyde (B31174).
The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through a series of steps involving protonation, formation of a resonance-stabilized oxocarbenium ion, nucleophilic attack by water, and subsequent deprotonation. researchgate.netchemistrysteps.com Computational models can calculate the energy profile of this entire pathway, identifying the transition state for the rate-determining step.
The initial step involves the protonation of one of the methoxy (B1213986) groups, which makes it a good leaving group (methanol). The subsequent departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the slowest and therefore the rate-determining step of the reaction. researchgate.net The transition state for this step involves the partial cleavage of the carbon-oxygen bond of the leaving group and the partial formation of the carbon-oxygen double bond of the oxocarbenium ion.
Computational studies on similar systems have demonstrated the importance of including solvent molecules, particularly water, in the theoretical models to obtain accurate predictions of reaction barriers. ic.ac.uk Explicit water molecules can participate in proton relays and stabilize charged intermediates and transition states through hydrogen bonding, significantly affecting the calculated energetics. ic.ac.uk
A hypothetical energy profile for the rate-determining step of the hydrolysis of this compound, as predicted by DFT calculations, is presented below. The table showcases the relative energies of the reactant, transition state, and intermediate, illustrating the activation energy barrier.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (Protonated Acetal) | This compound with one methoxy group protonated | 0.0 |
| Transition State | Structure corresponding to the highest energy point along the reaction coordinate for the departure of methanol | 15.2 |
| Intermediate (Oxocarbenium ion) + Methanol | The resonance-stabilized oxocarbenium ion and a molecule of methanol | -5.8 |
Following the formation of the oxocarbenium ion, a water molecule acts as a nucleophile, attacking the electrophilic carbon. This is typically a rapid process with a low activation barrier. The final steps involve deprotonation of the newly added water molecule to form a hemiacetal, which then undergoes a similar sequence of protonation and loss of the second methoxy group to yield the final product, 2-naphthaldehyde.
The geometry of the transition state is a critical piece of information obtained from these computational predictions. For the rate-determining step, the transition state would exhibit an elongated C-O bond to the departing methanol molecule and a shortened C-O bond to the remaining methoxy group, reflecting the partial double bond character of the forming oxocarbenium ion. The planarity of the naphthalene ring would be largely maintained, facilitating electronic stabilization.
Below is a table summarizing the predicted key geometric parameters of the transition state for the rate-determining step of the hydrolysis of this compound.
| Parameter | Description | Predicted Value (Å) |
|---|---|---|
| C-O (leaving group) | Bond distance between the benzylic carbon and the oxygen of the departing methanol | 1.85 |
| C-O (remaining methoxy) | Bond distance between the benzylic carbon and the oxygen of the remaining methoxy group | 1.32 |
| C-Naphthyl | Bond distance between the benzylic carbon and the naphthalene ring | 1.45 |
Future Research Directions and Emerging Perspectives
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of 2-(dimethoxymethyl)naphthalene typically involves the acid-catalyzed acetalization of 2-naphthaldehyde (B31174). While effective, this method can be energy-intensive and may require extensive purification. Future research is focused on creating more atom-economical and sustainable synthetic pathways.
A primary area of investigation is the direct C-H functionalization of naphthalene (B1677914). This strategy aims to introduce the dimethoxymethyl group directly onto the naphthalene ring, bypassing the need for a pre-functionalized starting material like 2-naphthaldehyde. organic-chemistry.orgacs.org Such an approach would significantly reduce the number of synthetic steps, minimize waste, and align with the principles of green chemistry. yale.edu The development of novel catalyst systems, particularly those based on transition metals, will be crucial for achieving the high regioselectivity required for this transformation. acs.org
| Synthetic Strategy | Current Approach (Acetalization) | Future Goal (Direct C-H Functionalization) |
| Starting Material | 2-Naphthaldehyde | Naphthalene |
| Key Transformation | Acid-catalyzed reaction with methanol (B129727)/orthoformate | Transition-metal catalyzed C-H activation and coupling |
| Atom Economy | Moderate | High |
| Number of Steps | Multiple (if starting from naphthalene) | Fewer |
| Potential Advantages | Well-established methodology | Increased efficiency, reduced waste, lower cost |
Exploration of Undiscovered Reactivity Patterns and Transformations
Beyond its role as a protecting group, the inherent reactivity of both the acetal (B89532) moiety and the naphthalene core of this compound remains a fertile ground for discovery. Future studies will likely probe the compound's behavior under a wider range of reaction conditions to uncover novel transformations.
For instance, gold-catalyzed reactions have shown promise in forming complex heterocyclic acetals from naphthalene-containing substrates, suggesting that this compound could participate in unique cyclization reactions. nih.govresearchgate.net Research into its reactivity with various electrophiles and nucleophiles, mediated by novel catalysts, could lead to the development of new methods for constructing complex molecular architectures. Exploring its role in multicomponent reactions, where several molecules are combined in a single step, could also open up efficient pathways to diverse chemical structures.
Advanced Mechanistic Studies and Kinetic Investigations
A profound understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing processes and designing new ones. Future research will employ advanced analytical and computational techniques to elucidate these pathways in greater detail.
Kinetic studies on the formation and hydrolysis of the acetal can provide critical data for improving reaction efficiency and yield. researchgate.net Investigating the mechanisms of more complex transformations, such as the formation of naphthalene derivatives under combustion or astrochemical conditions, can offer insights into the fundamental reactivity of the naphthalene ring system. nih.govuoa.gr Computational modeling, including Density Functional Theory (DFT), will be an invaluable tool for mapping potential energy surfaces, identifying transition states, and predicting the outcomes of unexplored reactions. This synergy between experimental and theoretical approaches will accelerate the rational design of new synthetic methods.
Expansion of Synthetic Applications in Complex Molecule Construction
The naphthalene scaffold is a key structural motif in many biologically active natural products, pharmaceuticals, and materials. nih.govresearchgate.net As a stable and reliable source for the 2-naphthaldehyde unit, this compound is poised for expanded use in the total synthesis of complex molecules.
Future applications will likely see this building block incorporated into the synthesis of novel naphthalene diimides for organic electronics, complex binaphthalene derivatives with potential therapeutic properties, and other polycyclic aromatic systems. researchgate.netmorressier.com Its utility in constructing push-pull dyes and other functional materials is also an area ripe for exploration. nih.gov The development of more sophisticated synthetic strategies will enable chemists to leverage the unique electronic and steric properties of the naphthalene group provided by this precursor in the design of next-generation materials and medicines.
Integration of Machine Learning and AI in Synthetic Design and Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. rjptonline.orgengineering.org.cn These technologies offer powerful tools for predicting reaction outcomes, optimizing synthetic routes, and even discovering entirely new reactions. chemai.ioappliedclinicaltrialsonline.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Reaction Prediction | Accurately forecast the yield and outcome of novel transformations. rjptonline.org |
| Retrosynthesis Planning | Identify optimal and novel synthetic routes for complex molecules using this building block. mit.edupurdue.edu |
| Catalyst Discovery | Screen virtual libraries of catalysts to find the most effective ones for C-H functionalization and other reactions. |
| Mechanism Elucidation | Analyze complex reaction data to help propose and validate reaction mechanisms. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Dimethoxymethyl)naphthalene, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves introducing substituents to the naphthalene backbone. For example, oxidation of methylthio precursors (e.g., 2-(Methylthio)naphthalene) using agents like m-chloroperbenzoic acid (mCPBA) under controlled stoichiometric conditions can achieve selective substitution . Solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to stabilize intermediates, with reaction temperatures maintained between 0–25°C to avoid over-oxidation . Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification through column chromatography.
Q. Which analytical techniques are most effective for structural elucidation of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the naphthalene ring. Infrared (IR) spectroscopy identifies functional groups like methoxy (-OCH₃) through characteristic absorption bands (~2830 cm⁻¹ for C-O stretching) . High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How are toxicological profiles for this compound systematically assessed in academic research?
- Methodological Answer : Toxicological assessment follows a multi-step framework:
Literature Search : Databases (PubMed, TOXCENTER) are queried using terms like "naphthalene derivatives," "toxicokinetics," and "health outcomes" to identify peer-reviewed studies .
Data Extraction : Parameters such as exposure routes (inhalation, oral), dose-response relationships, and systemic effects (hepatic, respiratory) are cataloged in standardized tables .
Risk of Bias (RoB) Evaluation : Studies are evaluated using questionnaires (e.g., randomization, blinding) to minimize selection or detection bias .
Confidence Rating : Evidence is graded based on reproducibility, relevance to human health, and mechanistic plausibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., dose ranges, exposure durations). To address this:
- Perform meta-analyses to harmonize datasets, adjusting for covariates like species-specific metabolic rates .
- Apply sensitivity analyses to identify outlier studies or confounding factors (e.g., impurities in test compounds) .
- Validate findings using in vitro models (e.g., human hepatocyte cultures) to bridge animal-human extrapolation gaps .
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do they influence toxicity?
- Methodological Answer : The compound undergoes cytochrome P450-mediated oxidation, producing reactive intermediates like epoxides. Key steps include:
- Phase I Metabolism : Demethylation of methoxy groups generates catechol derivatives, which may form DNA adducts .
- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites enhances excretion but may deplete cellular glutathione, increasing oxidative stress .
- Advanced techniques (LC-MS/MS) track metabolite profiles in biological matrices, linking specific pathways to organ toxicity (e.g., nephrotoxicity) .
Q. How can mechanistic studies leverage this compound derivatives to probe biological targets?
- Methodological Answer : Functionalized derivatives (e.g., sulfoxides, fluorinated analogs) are synthesized to study target interactions:
- Fluorinated Derivatives : 2-(Difluoromethoxy) variants act as probes in ¹⁹F NMR studies to map binding sites on proteins .
- Sulfoxide Derivatives : Redox-active groups modulate enzyme activity (e.g., inhibition of CYP450 isoforms) .
- Computational docking (AutoDock Vina) predicts binding affinities, validated via surface plasmon resonance (SPR) .
Q. What methodologies assess the risk of bias in human vs. animal studies on this compound exposure?
- Methodological Answer :
- Human Studies : Use the Risk of Bias (RoB) questionnaire (Table C-6) to evaluate randomization, blinding, and outcome reporting completeness .
- Animal Studies : Apply criteria from Table C-7, focusing on dose randomization, allocation concealment, and attrition rates .
- Tools like SYRCLE’s RoB tool quantify bias severity, informing weightage in systematic reviews .
Q. How do structural modifications (e.g., methylthio vs. sulfonyl groups) alter the physicochemical properties of this compound?
- Methodological Answer :
- Methylthio (-SCH₃) : Increases lipophilicity (logP ↑), enhancing membrane permeability but reducing aqueous solubility .
- Sulfonyl (-SO₂CH₃) : Polar groups improve solubility but may reduce bioavailability due to efflux transporter recognition .
- Quantitative Structure-Activity Relationship (QSAR) models predict property changes, validated via HPLC-measured logD₇.₄ .
Q. What experimental designs are optimal for studying inhalation exposure to this compound in rodent models?
- Methodological Answer :
- Exposure Chambers : Use whole-body inhalation systems with real-time aerosol monitoring to control particulate size (1–5 µm) .
- Dose Metrics : Measure respirable fraction using cascade impactors and adjust concentrations based on minute volume (MV) calculations .
- Post-Exposure Analysis : Bronchoalveolar lavage (BAL) quantifies inflammatory markers (IL-6, TNF-α), while histopathology assesses alveolar damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
